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Compound of Interest

Compound Name: 1,2,5-Trihydroxyxanthone

Cat. No.: B1247147 Get Quote

An In-depth Overview of the Discovery, Characterization, and Biological Potential of a

Promising Natural Product

Abstract
1,2,5-Trihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic

compounds known for their diverse and significant pharmacological activities. This technical

guide provides a comprehensive overview of the discovery, characterization, and potential

biological activities of 1,2,5-Trihydroxyxanthone, aimed at researchers, scientists, and

professionals in drug development. While specific quantitative biological data and elucidated

signaling pathways for this particular xanthone are not extensively available in current scientific

literature, this document compiles the existing information and draws parallels from closely

related and well-studied trihydroxyxanthones to provide a foundational resource for future

research and development.

Introduction
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have

garnered significant interest in the scientific community due to their wide array of biological

activities, including antioxidant, anti-inflammatory, and anticancer properties. Their structural

diversity, arising from different hydroxylation, methoxylation, and prenylation patterns,

contributes to their varied pharmacological profiles. 1,2,5-Trihydroxyxanthone is a member of

this family, and understanding its discovery, chemical properties, and biological potential is

crucial for harnessing its therapeutic promise.
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Discovery and Natural Occurrence
1,2,5-Trihydroxyxanthone has been identified as a natural constituent in several plant

species. Its isolation has been reported from:

Garcinia subelliptica: A plant species belonging to the Clusiaceae family, known to be a rich

source of various bioactive xanthones.[1]

Hypericum henryi: A species of St. John's wort, where it was identified along with other

known xanthones in the dichloromethane extract of its stems and leaves.[1][2]

Hypericum japonicum and Hypericum beanii: It has also been reported in these species of

the Hypericaceae family.[1]

Garcinia tetralata: The barks of this plant are another reported source of 1,2,5-
Trihydroxyxanthone.

The discovery of this compound in these botanicals highlights its presence in distinct plant

families, suggesting convergent biosynthetic pathways or a broader distribution than currently

documented.

Physicochemical Characterization
The definitive structure of 1,2,5-Trihydroxyxanthone has been established through various

spectroscopic techniques.

Property Value

Molecular Formula C₁₃H₈O₅

Molecular Weight 244.20 g/mol

IUPAC Name 1,2,5-trihydroxyxanthen-9-one

CAS Number 156640-23-2

Appearance Typically a yellow solid

Spectroscopic Data
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While a specific complete dataset for 1,2,5-Trihydroxyxanthone is not readily available in a

single source, the following represents expected spectroscopic characteristics based on its

structure and data from analogous trihydroxyxanthones.

UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption bands in the UV-

Vis spectrum. For a trihydroxyxanthone, one would expect maxima around 240-260 nm, 280-

320 nm, and potentially a shoulder at longer wavelengths, attributable to the conjugated

system of the xanthone core.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption

band in the region of 3200-3500 cm⁻¹ due to the hydroxyl (-OH) groups. A strong absorption

peak around 1600-1650 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the γ-

pyrone ring. Bands in the 1450-1600 cm⁻¹ region would be indicative of aromatic C=C

stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons, with

their chemical shifts and coupling constants being dependent on the substitution pattern.

The hydroxyl protons would appear as singlets, with their chemical shifts varying

depending on hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would display 13 distinct signals, including a

downfield signal for the carbonyl carbon (around 180 ppm) and signals for the oxygenated

and non-oxygenated aromatic carbons.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ or

protonated molecule [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns

would be consistent with the xanthone scaffold.

Synthesis of Hydroxyxanthones
A specific, detailed synthetic protocol for 1,2,5-Trihydroxyxanthone is not prominently

described in the literature. However, general methods for the synthesis of hydroxyxanthones

are well-established and can be adapted. A common approach is the Grover, Shah, and Shah

(GSS) reaction, which involves the condensation of a substituted 2-hydroxybenzoic acid with a

polyphenol in the presence of a condensing agent.
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A plausible synthetic route for a trihydroxyxanthone involves the reaction of a dihydroxybenzoic

acid with a phenol derivative using Eaton's reagent (a mixture of phosphorus pentoxide and

methanesulfonic acid), which acts as both a catalyst and a dehydrating agent.

Starting Materials

Reaction
Product Formation Purification

2,X-Dihydroxybenzoic Acid

Condensation Reaction
(e.g., Eaton's Reagent)

Phenol Derivative

Crude Trihydroxyxanthone Chromatographic Separation
(e.g., Column Chromatography) Pure 1,2,5-Trihydroxyxanthone

Pure 1,2,5-Trihydroxyxanthone

Click to download full resolution via product page

A generalized workflow for the synthesis of trihydroxyxanthones.

Biological Activities and Potential Applications
While specific biological activity data for 1,2,5-Trihydroxyxanthone is scarce, the broader

class of trihydroxyxanthones has demonstrated a range of promising pharmacological effects.

Anticancer Activity
Numerous studies have reported the cytotoxic effects of trihydroxyxanthones against various

cancer cell lines. The number and position of the hydroxyl groups on the xanthone scaffold play

a crucial role in their anticancer potency. For instance, some trihydroxyxanthones have shown

higher activity than their dihydroxy counterparts.

Table 1: Cytotoxicity of a Representative Trihydroxyxanthone (1,5,6-Trihydroxyxanthone)
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Cell Line Cell Type IC₅₀ (µM)
Selectivity Index
(SI)

MCF-7
Breast

Adenocarcinoma
419 ± 27 0.53

WiDr
Colon

Adenocarcinoma
209 ± 4 1.07

HeLa
Cervical

Adenocarcinoma
241 ± 13 0.93

Vero
Normal Kidney

(Monkey)
224 ± 14 -

Data for 1,5,6-

trihydroxyxanthone is

presented as a

representative

example.

A selectivity index greater than 1 suggests a preferential cytotoxic effect against cancer cells.

The data for the related 1,5,6-trihydroxyxanthone indicates some selective cytotoxicity against

the WiDr cell line. Further studies are warranted to determine the specific cytotoxic profile of

1,2,5-Trihydroxyxanthone.

Antioxidant Activity
The polyphenolic structure of trihydroxyxanthones confers them with antioxidant properties.

They can act as free radical scavengers, donating a hydrogen atom to stabilize reactive oxygen

species (ROS). The antioxidant capacity is influenced by the number and position of hydroxyl

groups.

Table 2: Antioxidant Activity of Representative Hydroxyxanthones (DPPH Assay)
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Compound IC₅₀ (µM)

1,3,8-Trihydroxyxanthone > 500 (moderate)

1,6-Dihydroxyxanthone 349 ± 68 (strong)

1,5,6-Trihydroxyxanthone > 500 (moderate)

Data from a study on synthesized

hydroxyxanthones is presented for comparison.

[3]

It is important to note that a higher number of hydroxyl groups does not always correlate with

higher antioxidant activity due to the potential for intramolecular hydrogen bonding, which can

reduce the availability of hydroxyl protons for donation.

Enzyme Inhibition
Xanthone derivatives have been identified as inhibitors of various enzymes, suggesting their

potential in treating a range of diseases. For example, some xanthones inhibit enzymes like α-

glucosidase and α-amylase, which are relevant to the management of diabetes. The inhibitory

activity is dependent on the specific substitution pattern on the xanthone core.

Potential Signaling Pathways
The precise signaling pathways modulated by 1,2,5-Trihydroxyxanthone have not been

elucidated. However, based on studies of other xanthones, several pathways are likely targets.
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A plausible signaling pathway for the anticancer and antioxidant effects of xanthones.

Experimental Protocols
The following are generalized protocols for the isolation, characterization, and biological

evaluation of trihydroxyxanthones, which can be adapted for the study of 1,2,5-
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Trihydroxyxanthone.

Extraction and Isolation from Plant Material
Extraction: Dried and powdered plant material (e.g., stems and leaves of Hypericum henryi)

is extracted sequentially with solvents of increasing polarity, such as dichloromethane

followed by methanol, at room temperature.

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on

silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several

fractions.

Purification: The fractions showing the presence of xanthones (monitored by thin-layer

chromatography) are further purified by column chromatography on silica gel or Sephadex

LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the

pure compound.

Characterization
The structure of the isolated compound is elucidated using a combination of spectroscopic

methods:

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2D NMR techniques (COSY, HSQC,

HMBC) are used for unambiguous assignment of proton and carbon signals.

MS: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular

formula.

UV-Vis and IR: UV-Vis and IR spectra are recorded to identify the chromophore system and

functional groups, respectively.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Human cancer cells are seeded in 96-well plates at a suitable density and

allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test

compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period

(e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 3-4 hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-

response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)
Sample Preparation: A series of dilutions of the test compound are prepared in methanol.

Reaction Mixture: The sample solutions are mixed with a methanolic solution of DPPH (2,2-

diphenyl-1-picrylhydrazyl).

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is

determined.

Conclusion and Future Directions
1,2,5-Trihydroxyxanthone is a naturally occurring polyphenol with a chemical structure that

suggests significant therapeutic potential, consistent with the known biological activities of the

xanthone class. While its discovery in several plant species has been reported, there is a

notable lack of in-depth research into its specific biological activities and mechanisms of action.

Future research should focus on:
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Isolation and Scale-up: Developing efficient methods for the isolation of 1,2,5-
Trihydroxyxanthone from its natural sources or establishing a robust synthetic route to

obtain sufficient quantities for comprehensive biological evaluation.

Quantitative Biological Screening: Conducting a thorough investigation of its anticancer,

antioxidant, anti-inflammatory, and enzyme inhibitory activities to determine its potency and

selectivity.

Mechanism of Action Studies: Elucidating the specific cellular and molecular targets and

signaling pathways modulated by 1,2,5-Trihydroxyxanthone to understand its mode of

action.

In Vivo Studies: Evaluating its efficacy and safety in preclinical animal models to assess its

potential as a therapeutic agent.

This technical guide provides a solid foundation for initiating further research into 1,2,5-
Trihydroxyxanthone, a promising natural product that warrants greater scientific attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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